molecular formula C15H15F3N8 B2912567 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine CAS No. 2034330-32-8

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine

Cat. No. B2912567
CAS RN: 2034330-32-8
M. Wt: 364.336
InChI Key: ZVAJHHKCJNSLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic protocols for preparing pyridopyrimidine derivatives have been extensively studied. Researchers have explored various routes to synthesize compounds with this structural motif. These include pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-d]pyrimidines . Specific synthetic methods and reaction conditions can be found in relevant literature.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine in lab experiments is its potential as a therapeutic agent. It has shown promising results in preclinical studies and could potentially be developed into a drug for the treatment of cancer, epilepsy, and psychiatric disorders. However, one of the limitations is its cost and availability. The synthesis of this compound is complex and expensive, which could limit its use in lab experiments.

Future Directions

There are several future directions for research on 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine. One direction is to further explore its potential as a therapeutic agent for cancer, epilepsy, and psychiatric disorders. Another direction is to investigate its mechanism of action and identify other targets that it may interact with. Additionally, research could be done to optimize the synthesis method to make it more cost-effective and efficient. Overall, research on this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

The synthesis of 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine involves several steps. The first step is the synthesis of 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, which is then reacted with 4-chloro-1-butanol to form 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-ol. This intermediate is then reacted with 6-chloropurine to form the final product, this compound.

Scientific Research Applications

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine has shown potential applications in drug development. It has been studied for its anticancer, antipsychotic, and anticonvulsant properties. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells and reducing the severity of seizures. It has also been studied for its potential use in treating schizophrenia and other psychiatric disorders.

properties

IUPAC Name

6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c1-9-23-10(15(16,17)18)6-11(24-9)25-2-4-26(5-3-25)14-12-13(20-7-19-12)21-8-22-14/h6-8H,2-5H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJHHKCJNSLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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